molecular formula C10H13ClN2O B15045629 3-Chloro-4-(piperazin-1-yl)phenol

3-Chloro-4-(piperazin-1-yl)phenol

Cat. No.: B15045629
M. Wt: 212.67 g/mol
InChI Key: JNBLRIODOVXKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(piperazin-1-yl)phenol is an organic compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the third position and a piperazinyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperazin-1-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenol and piperazine.

    Reaction: The 3-chlorophenol undergoes a nucleophilic substitution reaction with piperazine in the presence of a suitable base, such as sodium hydroxide, to form the desired product.

    Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(piperazin-1-yl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(piperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperazin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(piperazin-1-yl)benzene: Lacks the hydroxyl group, which may affect its biological activity.

    4-(Piperazin-1-yl)phenol: Lacks the chloro group, which may influence its reactivity and interactions.

    3-Chloro-4-(morpholin-4-yl)phenol: Contains a morpholine ring instead of a piperazine ring, which can alter its chemical and biological properties.

Uniqueness

3-Chloro-4-(piperazin-1-yl)phenol is unique due to the presence of both the chloro and piperazinyl groups on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-4-piperazin-1-ylphenol

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2

InChI Key

JNBLRIODOVXKFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.